molecular formula C22H18N4O B1221986 N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide

N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide

Cat. No. B1221986
M. Wt: 354.4 g/mol
InChI Key: IBCJHQBSQYNQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-phenylquinazolin-4-yl)amino]phenyl}acetamide is a member of the class of quinazolines that is quinazoline which is substituted at positions 2 and 4 by phenyl and (3-acetamidophenyl)nitrilo groups, respectively. It is a member of quinazolines, a secondary amino compound, an aromatic amine, an acetamide and a substituted aniline.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide and its derivatives have been extensively studied in the field of synthetic chemistry and pharmaceuticals. Marinko et al. (2000) synthesized novel peptidomimetic building blocks from N-(4-oxocyclohexyl)acetamide, including N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, with potential pharmaceutical applications (Marinko et al., 2000). Patel et al. (2015) researched antimycobacterial and anticancer potential of fused quinazoline derivatives, highlighting the compound's significance in developing novel therapeutic agents (Patel et al., 2015).

Antimicrobial and Antitubercular Potential

Research by Patel and Chaudhari (2007) focused on the synthesis and antimicrobial activity of quinazolinones derived from 2-[(2',6'-dichlorophenyl)amino]phenyl acetic acid and various substituted aryl acetamides (Patel & Chaudhari, 2007). Another study by Werbel et al. (1986) discussed the antimalarial activity and quantitative structure-activity relationships of related compounds, contributing to the understanding of their potential as antimalarial agents (Werbel et al., 1986).

Pharmacological Investigation for H1-receptor Blocking

Alagarsamy et al. (2002) synthesized a series of 2-phenyl-3-(substituted methyl amino) quinazolin-4(3H)-ones, which were tested for H1-receptor blocking activity, indicating the compound's relevance in developing new pharmacological agents (Alagarsamy et al., 2002).

Antimicrobial and Antifungal Activities

Research by Antypenko et al. (2017) on N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides demonstrated significant antimicrobial and antifungal activities, further showcasing the compound's potential in combating various pathogens (Antypenko et al., 2017).

properties

Product Name

N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-[(2-phenylquinazolin-4-yl)amino]phenyl]acetamide

InChI

InChI=1S/C22H18N4O/c1-15(27)23-17-10-7-11-18(14-17)24-22-19-12-5-6-13-20(19)25-21(26-22)16-8-3-2-4-9-16/h2-14H,1H3,(H,23,27)(H,24,25,26)

InChI Key

IBCJHQBSQYNQJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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